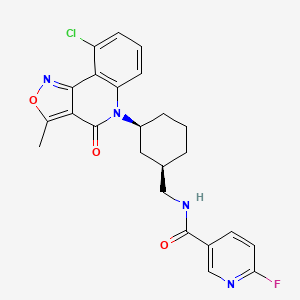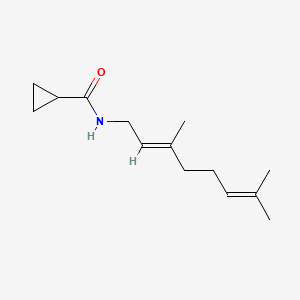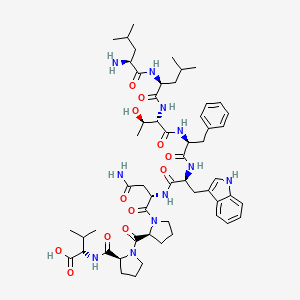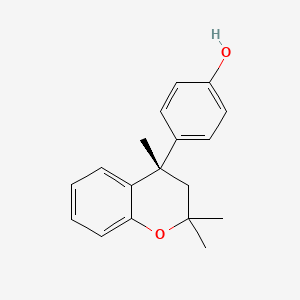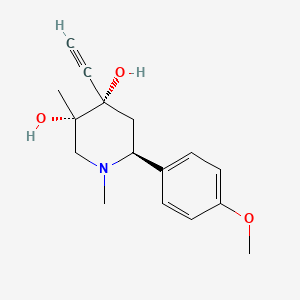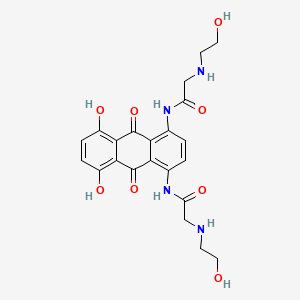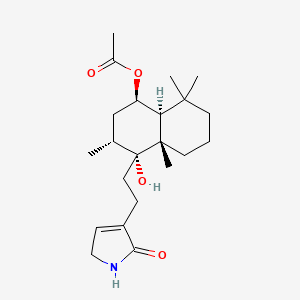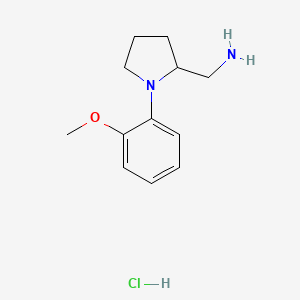
Benzenesulfonic acid, 4,4'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of benzenesulfonic acid groups, carbonylbis(imino) linkages, and azo groups, which contribute to its diverse reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt typically involves multiple steps, including the formation of azo linkages and sulfonation reactions. The process begins with the diazotization of aniline derivatives, followed by coupling with appropriate aromatic compounds to form the azo linkage. The resulting intermediate is then subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid groups. The final step involves neutralization with sodium hydroxide to obtain the disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically target the azo groups, converting them into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often under acidic conditions.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability and altered reactivity.
Substitution: Functionalized aromatic compounds with diverse applications in material science and organic synthesis.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility and facilitate interactions with biological molecules, while the azo groups can participate in redox reactions. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt
- Benzenesulfonic acid, 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis-, disodium salt
Uniqueness
Benzenesulfonic acid, 4,4’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, disodium salt is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and functionalization potential, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
71850-83-4 |
|---|---|
Formule moléculaire |
C27H22N6Na2O9S2 |
Poids moléculaire |
684.6 g/mol |
Nom IUPAC |
disodium;4-[[3-methoxy-4-[[2-methoxy-4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-3-9-21(10-4-17)43(35,36)37)7-13-23(25)28-27(34)29-24-14-8-20(16-26(24)42-2)33-31-18-5-11-22(12-6-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
Clé InChI |
WHMDSRQEQZVJEK-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


